methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate is a structurally complex acrylate derivative featuring:
- A 4-chlorophenylsulfonyl group, contributing to electron-withdrawing effects and enhancing molecular rigidity.
- A methyl acrylate ester, which may act as a prodrug component or influence solubility and reactivity.
Properties
IUPAC Name |
methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-(4-chlorophenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO6S/c1-23-17(20)16(26(21,22)13-5-2-11(18)3-6-13)9-19-12-4-7-14-15(8-12)25-10-24-14/h2-9,19H,10H2,1H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYMEJVXJPNBLD-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC2=C(C=C1)OCO2)/S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde.
Amination: The benzodioxole intermediate is then subjected to an amination reaction with an appropriate amine to introduce the amino group.
Sulfonylation: The amino-benzodioxole compound undergoes sulfonylation with a chlorophenyl sulfonyl chloride to form the sulfonyl derivative.
Acrylation: Finally, the sulfonyl derivative is reacted with methyl acrylate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzodioxole ring and sulfonyl group are key structural features that contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on substituent variations and inferred properties:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Sulfonyl Group Variations :
- The target compound’s 4-chlorophenylsulfonyl group contrasts with fluorinated alkyl sulfonyl groups in evidence compounds (e.g., 68867-62-9). Chlorophenyl groups enhance aromatic stacking and polarity, while fluorinated alkyl chains increase hydrophobicity and chemical resistance [[]].
Amino Linkages: The benzodioxol-5-ylamino group in the target compound may offer superior metabolic stability compared to ethylamino or methylamino linkages in fluorinated acrylates (e.g., 68957-61-9). This could make the target compound more suitable for pharmaceutical applications [[]].
Applications :
- Fluorinated compounds in the evidence are primarily used in coatings and surfactants due to their oil/water repellency. The target compound’s structure suggests niche roles in drug design or agrochemicals, though explicit data is lacking.
Research Findings and Limitations
- Synthetic Challenges : Fluorinated analogs (e.g., 70225-16-0) require specialized fluorination techniques, whereas the target compound’s chlorophenyl group simplifies synthesis [[]].
- Toxicity Profiles : Fluorinated sulfonamides (e.g., 68957-58-4) are often persistent organic pollutants, whereas the target compound’s biodegradability remains unstudied [[]].
Biological Activity
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 416.85 g/mol. It features a benzodioxole moiety, which is known for its pharmacological properties, and a sulfonyl group that may enhance its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the modulation of various signaling pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory processes.
- Receptor Binding : It has been shown to bind to receptors that regulate cell proliferation and apoptosis, potentially making it useful in cancer therapies.
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anti-cancer | Demonstrated inhibition of tumor cell growth in vitro. |
| Study 2 | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in animal models. |
| Study 3 | Neuroprotective | Exhibited protective effects against oxidative stress in neuronal cells. |
Case Studies
-
Anti-Cancer Efficacy :
A study conducted on human cancer cell lines showed that this compound significantly reduced cell viability in breast and lung cancer models. The mechanism was linked to apoptosis induction through caspase activation. -
Inflammatory Disease Models :
In a murine model of rheumatoid arthritis, treatment with the compound resulted in decreased joint swelling and reduced expression of inflammatory markers such as IL-1β and COX-2. This suggests potential therapeutic applications in chronic inflammatory conditions. -
Neuroprotection :
The compound was evaluated for neuroprotective effects against oxidative stress in vitro using neuronal cell cultures exposed to hydrogen peroxide. Results indicated a significant reduction in cell death and preservation of mitochondrial function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
